2-Bromo-4-ethoxy-1-fluorobenzene
Overview
Description
2-Bromo-4-ethoxy-1-fluorobenzene is an organic compound with the molecular formula C8H8BrFO. It is a derivative of benzene, where the benzene ring is substituted with bromine, ethoxy, and fluorine groups. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-ethoxy-1-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-ethoxy-1-fluorobenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes often include the preparation of intermediate compounds, followed by purification and final bromination steps. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-ethoxy-1-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups on the benzene ring.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups .
Scientific Research Applications
2-Bromo-4-ethoxy-1-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes and imaging agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of 2-Bromo-4-ethoxy-1-fluorobenzene in chemical reactions involves the formation of reactive intermediates. In electrophilic aromatic substitution reactions, the compound forms a sigma complex with the electrophile, followed by deprotonation to yield the substituted product. The presence of electron-withdrawing and electron-donating groups on the benzene ring influences the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-ethoxy-1-fluorobenzene
- 4-Bromofluorobenzene
- 2-Bromo-4-methoxy-1-fluorobenzene
Uniqueness
2-Bromo-4-ethoxy-1-fluorobenzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties. The presence of both bromine and fluorine atoms on the benzene ring allows for selective functionalization and diverse chemical transformations. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-4-ethoxy-1-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNZBLWPGNSKII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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